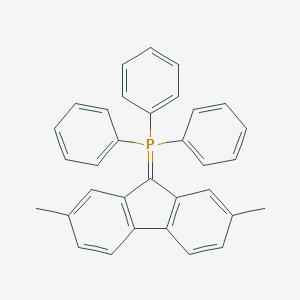
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- is a highly reactive and versatile reagent used in organic synthesis. It is commonly referred to as the Wittig reagent, named after its discoverer, Georg Wittig. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which are essential building blocks in organic chemistry.
Wirkmechanismus
The mechanism of action of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the formation of a ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl group of the substrate. The resulting oxaphosphetane intermediate is then hydrolyzed to yield the desired alkene product.
Biochemische Und Physiologische Effekte
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has no known biochemical or physiological effects. It is a synthetic reagent used exclusively in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in lab experiments include its high reactivity and selectivity in the formation of carbon-carbon double bonds. The reagent is also relatively easy to handle and store, making it a popular choice for synthetic chemists. However, the reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Zukünftige Richtungen
There are numerous future directions for the use of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in organic synthesis. One potential area of research is the development of new and more efficient synthetic methods using the Wittig reaction. Another area of interest is the application of the reagent in the synthesis of complex natural products and pharmaceuticals. Additionally, the development of new and more selective variants of the Wittig reagent could lead to the synthesis of previously inaccessible molecules.
Synthesemethoden
The synthesis of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the reaction of triphenylphosphine with a suitable alkyl halide or sulfonate. The resulting phosphonium salt is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the Phosphorane. The reaction is highly exothermic and requires careful control of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has found numerous applications in scientific research. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The reagent is particularly useful for the formation of carbon-carbon double bonds in highly functionalized molecules, where traditional methods may fail.
Eigenschaften
CAS-Nummer |
18916-67-1 |
|---|---|
Produktname |
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- |
Molekularformel |
C33H27P |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2,7-dimethylfluoren-9-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C33H27P/c1-24-18-20-29-30-21-19-25(2)23-32(30)33(31(29)22-24)34(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-23H,1-2H3 |
InChI-Schlüssel |
NNMDVOMSZDCEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
Synonyme |
(2,7-Dimethyl-9H-fluoren-9-ylidene)triphenylphosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
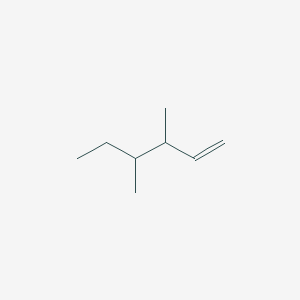
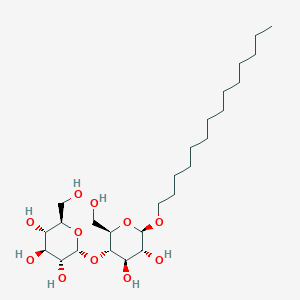
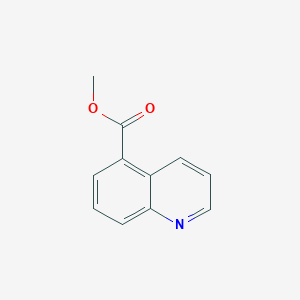
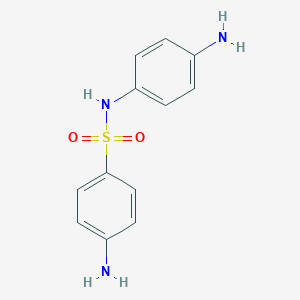
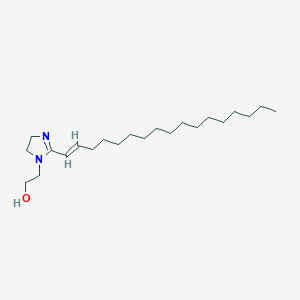
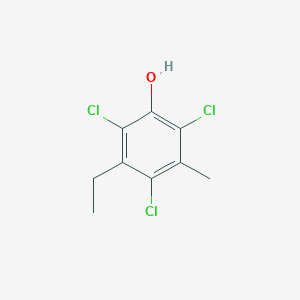
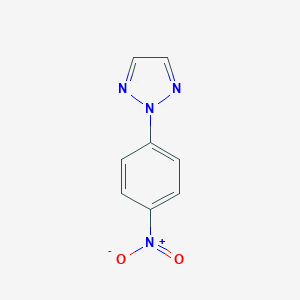

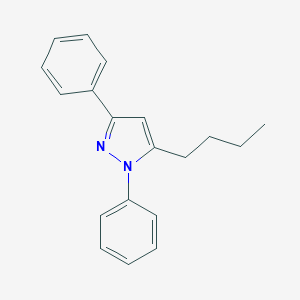
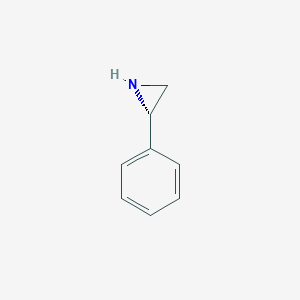
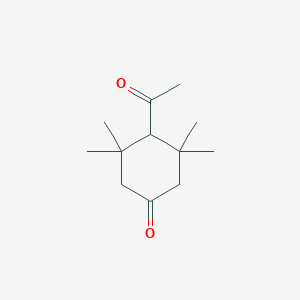
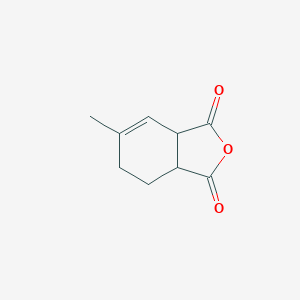
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)